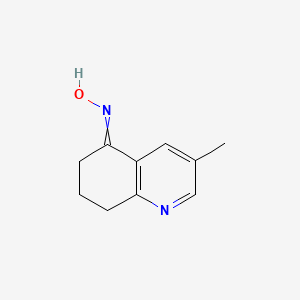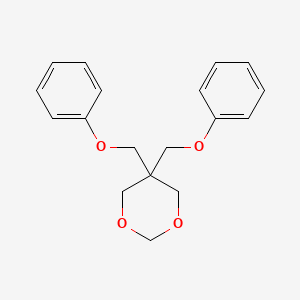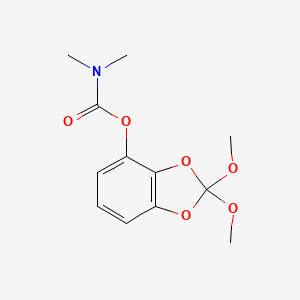
7-Chloro-3,4-dihydroisoquinoline;perchloric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-3,4-dihydroisoquinoline;perchloric acid: is a chemical compound that combines the structural features of 7-Chloro-3,4-dihydroisoquinoline and perchloric acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3,4-dihydroisoquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with β-ketoesters to form Schiff bases, which are then cyclized to produce the desired isoquinoline structure . The reaction conditions often include acidic media and heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 7-Chloro-3,4-dihydroisoquinoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form .
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloro-3,4-dihydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: Substitution reactions, particularly electrophilic substitution, can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted isoquinolines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 7-Chloro-3,4-dihydroisoquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical derivatives .
Biology: In biological research, this compound may be used to study the effects of isoquinoline derivatives on biological systems. It can serve as a model compound for investigating the interactions of similar structures with biological targets .
Medicine: Their ability to interact with specific molecular targets makes them candidates for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its chemical properties make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 7-Chloro-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparación Con Compuestos Similares
Isoquinoline: A parent compound with a similar structure but lacking the chlorine substituent.
Quinoline: Another related compound with a different ring structure.
Chloroquine: A well-known antimalarial drug with a quinoline-based structure.
Uniqueness: 7-Chloro-3,4-dihydroisoquinoline is unique due to the presence of the chlorine substituent, which can influence its chemical reactivity and biological activity. This differentiates it from other similar compounds and can lead to distinct applications and effects .
Propiedades
Número CAS |
60518-42-5 |
|---|---|
Fórmula molecular |
C9H9Cl2NO4 |
Peso molecular |
266.07 g/mol |
Nombre IUPAC |
7-chloro-3,4-dihydroisoquinoline;perchloric acid |
InChI |
InChI=1S/C9H8ClN.ClHO4/c10-9-2-1-7-3-4-11-6-8(7)5-9;2-1(3,4)5/h1-2,5-6H,3-4H2;(H,2,3,4,5) |
Clave InChI |
NTQWCLWMKFPUTA-UHFFFAOYSA-N |
SMILES canónico |
C1CN=CC2=C1C=CC(=C2)Cl.OCl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Hydroxyethyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14609315.png)


![(Phenylthio)[(trifluoromethyl)sulfonyl]methane](/img/structure/B14609335.png)


![4,4'-[(4-Methylphenyl)methylene]bis(2-methylaniline)](/img/structure/B14609366.png)

